(Z)-4-(m-tolylimino)thiazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-(m-tolylimino)thiazolidin-2-one is an organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(m-tolylimino)thiazolidin-2-one typically involves the reaction of m-toluidine with thiazolidine-2,4-dione under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(m-tolylimino)thiazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly affect the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a different thiazolidinone derivative, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-(m-tolylimino)thiazolidin-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, thiazolidinones have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. This compound may exhibit similar biological activities, making it a subject of interest in drug discovery and development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for developing new drugs. Its biological activities could be harnessed to treat various diseases, including infections, inflammation, and metabolic disorders.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for various applications, including as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of (Z)-4-(m-tolylimino)thiazolidin-2-one would depend on its specific biological target. In general, thiazolidinones can interact with enzymes, receptors, or other proteins, modulating their activity. The compound’s molecular structure allows it to fit into the active sites of these targets, inhibiting or activating their function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-4-(m-tolylimino)thiazolidin-2-one include other thiazolidinones, such as:
- 4-(p-tolylimino)thiazolidin-2-one
- 4-(o-tolylimino)thiazolidin-2-one
- 4-(phenylimino)thiazolidin-2-one
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and stereochemistry
Properties
Molecular Formula |
C10H10N2OS |
---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
4-(3-methylphenyl)imino-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C10H10N2OS/c1-7-3-2-4-8(5-7)11-9-6-14-10(13)12-9/h2-5H,6H2,1H3,(H,11,12,13) |
InChI Key |
UOHZTZVRSZMUQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2CSC(=O)N2 |
solubility |
>30.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.